Aldioxa

Functional Dyspepsia Gastric Emptying Gastric Compliance

Aldioxa (dihydroxyaluminum allantoinate) is the only compound that simultaneously ameliorates delayed gastric emptying (via allantoin-mediated α-2 adrenergic antagonism) and impaired gastric compliance (via aluminum hydroxide buffering). Unlike simple co-administration of its constituent parts, the intact molecule provides sustained mucosal protection—maintaining gastric pH 5.8 for over 3 hours and inhibiting pepsin activity to <10% for >100 minutes. With an 87.49% endoscopic ulcer healing rate in RCTs, Aldioxa serves as a high-efficacy positive control for functional dyspepsia and anti-ulcer R&D. Ideal for sustained-release formulation studies and α-2 screening assays. Secure research-grade supply with guaranteed purity and global delivery.

Molecular Formula C4H9AlN4O5
Molecular Weight 220.12 g/mol
CAS No. 5579-81-7
Cat. No. B1666836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldioxa
CAS5579-81-7
Synonymsaldioxa
dihydroxyaluminum allantoinate
Molecular FormulaC4H9AlN4O5
Molecular Weight220.12 g/mol
Structural Identifiers
SMILESC1(C(=O)NC(=N1)O[Al])NC(=O)N.O.O
InChIInChI=1S/C4H6N4O3.Al.2H2O/c5-3(10)6-1-2(9)8-4(11)7-1;;;/h1H,(H3,5,6,10)(H2,7,8,9,11);;2*1H2/q;+1;;/p-1
InChIKeyAMZWNNKNOQSBOP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aldioxa (CAS 5579-81-7): A Dual-Mechanism Gastrointestinal Agent with Established Clinical Utility in Peptic Ulcer and Gastritis


Aldioxa (CAS 5579-81-7), chemically designated as dihydroxyaluminum allantoinate, is a small-molecule gastrointestinal agent approved for the treatment of gastric ulcers, duodenal ulcers, and chronic gastritis [1]. As an aluminum salt of allantoin, it is classified as an anti-ulcerative with astringent and keratolytic properties [2]. First synthesized in 1956 and introduced clinically in Japan in the 1970s, Aldioxa is available in multiple oral dosage forms, including tablets and granules . Its unique molecular architecture comprises two pharmacologically active moieties—allantoin and aluminum hydroxide—which confer a dual mechanism of action not achievable with single-component analogs [3].

Why Aldioxa Cannot Be Replaced by Allantoin or Aluminum Hydroxide Alone: Evidence of Pharmacodynamic Synergy


Aldioxa's therapeutic profile is not recapitulated by simple co-administration of its constituent parts. Pharmacological dissection demonstrates that the allantoin moiety restores delayed gastric emptying via α-2 adrenergic receptor antagonism, whereas the aluminum hydroxide moiety restores impaired gastric compliance [1]. Crucially, neither allantoin nor aluminum hydroxide alone improves both pathophysiological parameters simultaneously. Furthermore, the intact Aldioxa molecule provides a sustained physicochemical action on the gastric mucosa—including gastric enzyme inhibition exceeding 100 minutes and pH elevation to 5.8 for over 3 hours—that cannot be achieved with uncomplexed aluminum salts . These pharmacodynamic interdependencies render Aldioxa a non-interchangeable entity with respect to its individual components or other single-mechanism anti-ulcer agents.

Quantitative Differentiation of Aldioxa Against Comparators: Head-to-Head Pharmacological and Clinical Data


Dual-Pathway Restoration: Aldioxa Reverses Both Delayed Gastric Emptying and Impaired Compliance, Whereas Constituent Moieties Address Only One Parameter

In a rat model of restraint stress-induced gastric dysfunction, Aldioxa (dihydroxyaluminum allantoinate) restored both delayed gastric emptying and impaired gastric compliance. In contrast, allantoin alone restored gastric emptying but failed to improve gastric compliance, while aluminum hydroxide restored compliance but not emptying [1]. Binding assays further demonstrated that both Aldioxa and allantoin inhibited clonidine binding to the α-2 adrenergic receptor, confirming that the allantoin moiety mediates this receptor antagonism, whereas the aluminum hydroxide moiety independently mediates compliance restoration [1].

Functional Dyspepsia Gastric Emptying Gastric Compliance α-2 Adrenergic Receptor

Superior Endoscopic Ulcer Healing Rate: Aldioxa (87.49%) Outperforms Teprenone (48.28%) in Randomized Controlled Trial

A multicenter, randomized, single-blinded, controlled clinical trial evaluated Aldioxa granules (0.2 g tid) versus teprenone (50 mg tid) in 132 patients with peptic ulcer and gastritis over a 4-week treatment course. Endoscopic examination revealed a peptic ulcer healing rate of 87.49% in the Aldioxa group compared to 48.28% in the teprenone group (P < 0.05) [1]. For gastritis, healing rates were 85.29% versus 55.17%, respectively [1]. Additionally, gastric mucosal prostaglandin levels increased to 1794.23 ± 3474.53 ng·g⁻¹ in the Aldioxa group, a significant elevation relative to the control group [1].

Peptic Ulcer Endoscopic Healing Gastritis Clinical Trial

Sustained Gastric Acid Neutralization and Pepsin Inhibition: Aldioxa Maintains pH 5.8 for >3 Hours and Inhibits Gastric Enzyme Activity to <10% for >100 Minutes

Aldioxa exerts a durable physicochemical protective effect on the gastric mucosa that exceeds the capacity of simple aluminum hydroxide. In experimental animals injected with histamine to induce gastric hypersecretion, Aldioxa significantly reduced both free acidity and total acidity, achieving a gastric pH of 5.8 that was sustained for more than 3 hours . Furthermore, in vitro assessment using the Schaut method demonstrated that Aldioxa inhibited gastric enzyme (pepsin) activity to below 10% of baseline after 10 minutes, with the inhibitory effect persisting for more than 100 minutes .

Gastric Acid Pepsin Inhibition pH Elevation Mucosal Protection

Receptor Selectivity: Aldioxa-Mediated Gastric Emptying Improvement Is Independent of 5-HT4 and D2 Receptors, Distinguishing It from Cisapride and Itopride

The stimulatory effect of Aldioxa on gastric emptying was shown to be independent of 5-HT4 and D2 receptors. In mice, pretreatment with GR113808 (a selective 5-HT4 antagonist) did not block the prokinetic effect of Aldioxa (200 mg kg⁻¹), whereas it abolished the effect of cisapride (5 mg kg⁻¹) [1]. Similarly, Aldioxa's effect was preserved in the apomorphine-induced D2 receptor-mediated delay model, unlike itopride [1]. This receptor-independent pathway differentiates Aldioxa from other prokinetic agents and implicates its unique α-2 adrenergic antagonism mechanism.

Gastric Emptying 5-HT4 Receptor D2 Receptor Receptor Selectivity

Comparative Anti-Ulcer Efficacy in Experimental Models: Aldioxa Demonstrates Superior Healing Versus Aluminum Hydroxide Control

In a rat model of experimentally induced gastric ulcers, oral administration of Aldioxa resulted in a cure rate that was significantly superior to that achieved with aluminum hydroxide alone . While the source does not provide exact percentage values, it explicitly states a significant difference favoring Aldioxa. Additionally, a Japanese endoscopic study of acetic acid-induced ulcers in rats reported that the ulcer reduction rate in the Aldioxa group was significantly faster than that in the control group, and also faster than the sucralfate (SUC) group [1].

Experimental Ulcer Cure Rate Aluminum Hydroxide Gastric Ulcer

Established Human Safety Profile: Aldioxa Confirmed Safe for Human Use, Supporting Clinical and Research Procurement Decisions

Aldioxa's safety in humans has been confirmed through extensive toxicological evaluation and decades of clinical use in Japan and China [1]. The compound has completed formal toxicological assessment, including studies on acute and chronic toxicity [2]. This established safety profile contrasts with that of novel or unapproved analogs, which lack human safety data and require extensive preclinical and clinical testing before use. Furthermore, the EWG Skin Deep database rates Aldioxa as LOW for cancer, allergies and immunotoxicity, and developmental and reproductive toxicity [3].

Safety Human Use Approved Drug Toxicology

Optimal Research and Industrial Application Scenarios for Aldioxa Based on Quantitative Differentiation Evidence


Functional Dyspepsia (FD) Preclinical Research: Investigating Dual-Pathway Gastric Dysfunction

Aldioxa is uniquely suited for preclinical studies of functional dyspepsia (FD) because it simultaneously ameliorates both delayed gastric emptying (via α-2 adrenergic antagonism) and impaired gastric compliance (via aluminum hydroxide-mediated mechanisms). This dual-action profile, confirmed in rodent restraint stress models, makes Aldioxa an ideal reference compound for investigating the interplay between gastric motility and accommodation in FD pathophysiology [1].

Comparative Efficacy Studies in Peptic Ulcer and Gastritis: Superior Healing Endpoint for Clinical Trials

Given the 87.49% endoscopic ulcer healing rate observed in randomized controlled trials—significantly higher than the 48.28% rate for teprenone—Aldioxa serves as a high-efficacy positive control or comparator agent in clinical studies of novel anti-ulcer therapeutics. Its ability to elevate gastric mucosal prostaglandin levels to 1794.23 ng·g⁻¹ provides a quantifiable pharmacodynamic biomarker for study design [1].

Formulation Development: Sustained-Release and Mucosal Protective Preparations

Aldioxa's extended duration of action—maintaining gastric pH 5.8 for over 3 hours and inhibiting pepsin activity to below 10% for over 100 minutes—makes it a prime candidate for development of sustained-release oral formulations or mucoadhesive drug delivery systems aimed at prolonged gastric mucosal protection [1].

Receptor Selectivity Screening: α-2 Adrenergic Antagonist Reference Compound

The receptor pharmacology data demonstrating that Aldioxa's prokinetic effect is independent of 5-HT4 and D2 receptors positions it as a useful reference agent in screening assays designed to identify novel α-2 adrenergic receptor antagonists with gastrointestinal selectivity. Aldioxa's allantoin moiety provides a structural starting point for medicinal chemistry optimization [1].

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